

Delafloxacin Meglumine: A Comprehensive Analysis of its Crystalline Structures and Polymorphism

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Compound of Interest		
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This technical guide provides an in-depth analysis of the crystal structure and polymorphism of **delafloxacin meglumine**, a significant fluoroquinolone antibiotic. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the various known crystalline forms of this active pharmaceutical ingredient (API). Understanding the polymorphic landscape of **delafloxacin meglumine** is crucial for ensuring consistent drug product quality, stability, and bioavailability.

Delafloxacin, a broad-spectrum antibiotic, is effective against both Gram-positive and Gram-negative bacteria.[1][2][3] Its meglumine salt form enhances solubility and bioavailability.[4] The polymorphic nature of **delafloxacin meglumine** has been the subject of several patents and regulatory filings, revealing the existence of multiple crystalline forms, including anhydrous and hydrated states. This guide summarizes the key crystallographic and thermal analysis data for these polymorphs and outlines the experimental protocols for their characterization.

Polymorphic Forms of Delafloxacin Meglumine

Several crystalline forms of **delafloxacin meglumine** have been identified and characterized. These include anhydrous polymorphs and a trihydrate form. The nomenclature of these forms can vary across different literature sources and patents. This guide consolidates the data for



the most frequently cited polymorphs: Crystal Form I, Crystal Form A (Trihydrate), Anhydrous Form 1A, and Anhydrous Form 1B.

Powder X-Ray Diffraction (PXRD) Data

PXRD is a critical technique for distinguishing between different polymorphic forms. The following tables summarize the characteristic diffraction peaks (in 2θ degrees) for the known polymorphs of **delafloxacin meglumine**.

Table 1: Characteristic PXRD Peaks for **Delafloxacin Meglumine** Crystal Form I[5][6]



2θ (°)
5.9 ± 0.2
7.4 ± 0.2
7.9 ± 0.2
9.4 ± 0.2
11.8 ± 0.2
13.1 ± 0.2
14.0 ± 0.2
14.2 ± 0.2
14.6 ± 0.2
15.2 ± 0.2
15.9 ± 0.2
16.2 ± 0.2
16.6 ± 0.2
17.2 ± 0.2
19.3 ± 0.2
21.0 ± 0.2
22.0 ± 0.2
23.1 ± 0.2
23.9 ± 0.2
25.5 ± 0.2
26.1 ± 0.2
26.6 ± 0.2
29.8 ± 0.2



 30.5 ± 0.2

Note: Form I is described as being substantially anhydrous.[6]

Table 2: Characteristic PXRD Peaks for **Delafloxacin Meglumine** Crystal Form A (Trihydrate) [7]

2θ (°)
6.0
7.9
9.4
13.0
17.1
19.2
20.9
22.0
23.0
23.8
25.4
26.6
29.7

Note: Form A is identified as a trihydrate with a water content of approximately 7.0-9.0%.[7]

Single-Crystal X-Ray Diffraction (SCXRD) Data

Single-crystal X-ray diffraction provides definitive information about the crystal lattice. To date, detailed single-crystal data has been published for the trihydrate form of **delafloxacin meglumine**.



Table 3: Single-Crystal Data for **Delafloxacin Meglumine** Trihydrate[8]

Parameter	Value
Crystal System	Monoclinic
Space Group	P21/c or P21/m
a (Å)	~8.2490
b (Å)	~29.9840
c (Å)	~12.5070
β (°)	~105

Thermal Analysis Data

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal behavior of polymorphs.

Table 4: Thermal Analysis Data for **Delafloxacin Meglumine** Crystal Form A (Trihydrate)[7]

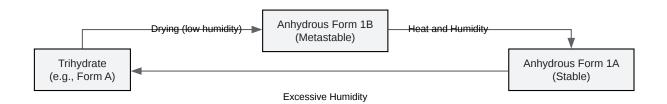
Analysis	Observation
DSC	First endothermic peak between 60-105 °C (peak at ~88 °C)
Second endothermic peak between 170-190 °C (peak at ~178 °C)	
TGA	Weight loss of approximately 7.8% between 50-100 °C

Interconversion of Polymorphic Forms

The different polymorphic forms of **delafloxacin meglumine** can interconvert under specific conditions. The trihydrate form can be converted to the anhydrous forms (Form 1A and 1B) through drying. Form 1B is a metastable anhydrous form that can convert to the more



thermodynamically stable Form 1A upon exposure to heat and humidity. However, excessive moisture can lead to the re-formation of the trihydrate.



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Caption: Interconversion pathway of delafloxacin meglumine polymorphs.

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the key experiments used in the polymorphism analysis of **delafloxacin meglumine**.

Preparation of Crystalline Forms

- Crystal Form I (Anhydrous):
 - Dissolve delafloxacin and meglumine in water at 50-60 °C with stirring for 2-4 hours.
 - Perform hot filtration and cool the filtrate to 20-30 °C while stirring to induce precipitation.
 - Further cool the suspension to 0-10 °C and allow crystallization to proceed for 3-10 hours.
 [5]
 - Filter the solid, wash the filter cake with a 20-30% (v/v) aqueous alcohol solution.
 - Dry the resulting solid under vacuum at 30-50 °C to obtain Crystal Form I.[5]
- Crystal Form A (Trihydrate):
 - Mix delafloxacin and meglumine in purified water and heat to 50 °C with stirring for 6 hours.[7]



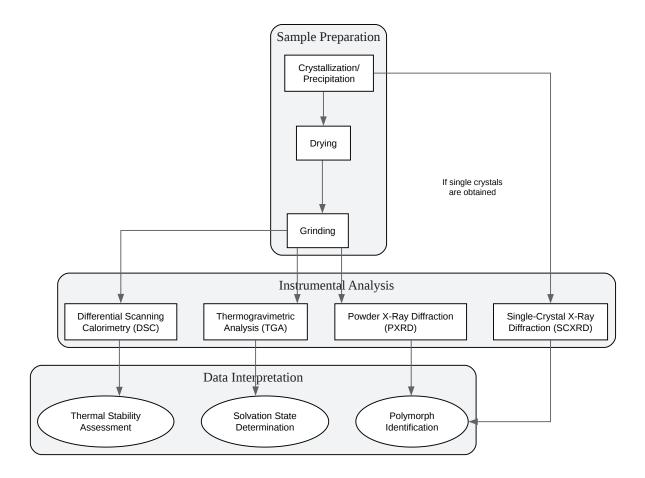
- Slowly cool the solution to 10 °C with continuous stirring to facilitate crystallization for 5 hours.[7]
- Isolate the crystals by suction filtration.
- Dry the collected crystals under reduced pressure at a temperature of 30-40 °C to yield
 Crystal Form A.[7]

Characterization Methods

- Powder X-Ray Diffraction (PXRD):
 - Gently grind the sample to a fine powder using an agate mortar and pestle.
 - Mount the powdered sample onto a zero-background sample holder.
 - Collect the PXRD pattern using a diffractometer with Cu-K α radiation ($\lambda = 1.5406 \text{ Å}$).
 - Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a suitable counting time per step.
 - The X-ray generator should be operated at a voltage of 40-45 kV and a current of 30-40 mA.
- Differential Scanning Calorimetry (DSC):
 - Accurately weigh 3-5 mg of the sample into a standard aluminum pan.
 - Crimp the pan with a lid, leaving a pinhole for volatile release if necessary.
 - Place the sample pan and an empty reference pan in the DSC cell.
 - Heat the sample at a constant rate, typically 10 °C/min, under a continuous nitrogen purge (e.g., 50 mL/min).
 - Record the heat flow as a function of temperature over a range of approximately 30 °C to 250 °C or higher, depending on the thermal events of interest.
- Thermogravimetric Analysis (TGA):



- o Accurately weigh 5-10 mg of the sample into a tared TGA pan (platinum or ceramic).
- Place the pan in the TGA furnace.
- Heat the sample at a constant rate, typically 10 °C/min, under a continuous nitrogen purge (e.g., 50 mL/min).
- Record the sample weight as a function of temperature over a range similar to that used in DSC analysis.





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Caption: Experimental workflow for **delafloxacin meglumine** polymorphism analysis.

Conclusion

The polymorphic landscape of **delafloxacin meglumine** is multifaceted, with at least two anhydrous forms and a trihydrate being identified. The control of polymorphism is paramount in the manufacturing of the drug substance to ensure consistent quality and performance of the final drug product. The data and protocols presented in this guide provide a foundational resource for researchers and developers working with **delafloxacin meglumine**, aiding in the identification and characterization of its various crystalline forms. Further research focusing on the single-crystal structure of the anhydrous forms would provide a more complete understanding of the solid-state properties of this important antibiotic.

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